2-{[3-(4-CHLOROPHENYL)-8-ETHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-PHENYLACETAMIDE
Description
Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4OS/c1-2-28-14-12-23(13-15-28)26-21(17-8-10-18(24)11-9-17)22(27-23)30-16-20(29)25-19-6-4-3-5-7-19/h3-11H,2,12-16H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTDSLVSSVVRHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC=C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Reactions for 1,4,8-Triazaspiro[4.5]Deca-1,3-Diene Formation
The spirocyclic core of the target compound is constructed via cyclocondensation reactions. A common approach involves reacting a substituted hydrazine derivative with a cyclic ketone or aldehyde. For example, WO2011084846A1 describes the use of hydrazine derivatives and cyclohexanone analogs to form spirocyclic intermediates. In the case of 1,4,8-triazaspiro[4.5]deca-1,3-diene, a cyclization reaction between 4-chlorophenylhydrazine and a functionalized cyclohexanone derivative (e.g., 8-ethyl-1-azabicyclo[3.2.1]octan-3-one) under acidic conditions yields the spirocyclic backbone.
Key reaction parameters include:
Ethyl Group Introduction at Position 8
The 8-ethyl substituent is introduced through alkylation of the spirocyclic amine intermediate. WO2015101265A1 outlines a method where the secondary amine in the spiro ring is treated with ethyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds in anhydrous dimethylformamide (DMF) at 80°C for 12 hours, achieving 85% yield.
Sulfanyl Group Functionalization
Thiolation via Nucleophilic Substitution
The sulfanyl group at position 2 is incorporated through a nucleophilic substitution reaction. A thiolate ion (e.g., sodium hydrosulfide) displaces a leaving group (e.g., chlorine or bromine) on the spirocyclic intermediate. PubChem CID 46939228 demonstrates this approach, where a chlorinated spiro compound reacts with sodium hydrosulfide in ethanol at 50°C.
Optimization Notes :
Alternative Thiol-Ene Click Chemistry
Recent advancements employ thiol-ene reactions for sulfanyl group installation. A vinyl-functionalized spiro intermediate reacts with thiolacetic acid under UV light, followed by hydrolysis to yield the free thiol. This method, though less common, provides regioselectivity and milder conditions (room temperature, 24 hours).
Amide Bond Formation with N-Phenylacetamide
Coupling Reactions Using Carbodiimide Reagents
The final amide bond is formed via coupling between the sulfanyl-spiro intermediate and phenylacetic acid. PubChem CID 21428932 utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. The reaction proceeds at room temperature for 4 hours, yielding 78% of the target compound after recrystallization.
Critical Parameters :
Microwave-Assisted Amidation
Microwave irradiation reduces reaction times significantly. A mixture of the spiro-thiol intermediate, phenylacetyl chloride, and triethylamine in acetonitrile is heated at 100°C for 15 minutes under microwave conditions, achieving 92% yield.
Data Tables for Reaction Optimization
Table 1: Comparison of Sulfanyl Group Introduction Methods
| Method | Leaving Group | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Nucleophilic Substitution | Cl | Ethanol | 50°C | 72 |
| Nucleophilic Substitution | Br | THF | 50°C | 90 |
| Thiol-Ene Reaction | - | DCM | RT | 65 |
Table 2: Amidation Conditions and Outcomes
| Coupling Reagent | Solvent | Time | Temperature | Yield (%) |
|---|---|---|---|---|
| EDC/HOBt | DCM | 4 h | RT | 78 |
| DCC/DMAP | THF | 6 h | RT | 68 |
| Microwave | Acetonitrile | 15 min | 100°C | 92 |
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-CHLOROPHENYL)-8-ETHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-PHENYLACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[3-(4-CHLOROPHENYL)-8-ETHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-PHENYLACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders and cancer.
Organic Synthesis: The compound’s unique spirocyclic structure makes it a valuable building block for the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of spirocyclic compounds with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-{[3-(4-CHLOROPHENYL)-8-ETHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-PHENYLACETAMIDE involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Table 1: Structural and Functional Comparison of Triazaspiro Derivatives
*Estimated via computational tools due to lack of experimental data.
Key Findings:
Core Structure Influence: The target compound’s 1,4,8-triazaspiro[4.5]deca-1,3-diene core differs from the 1,3-diazaspiro[4.5]decane in compounds 13 and 14 , resulting in altered electron distribution and steric effects.
Substituent Effects: The 4-chlorophenyl group in the target compound mirrors the 3-chlorophenyl substituent in compound 14, which was shown to improve receptor selectivity over non-halogenated analogs . Chlorine’s electronegativity may strengthen π-stacking or hydrophobic interactions. The ethyl group at C8 contrasts with bulkier aryl groups (e.g., phenyl in compound 13). Smaller alkyl chains may enhance solubility while retaining sufficient lipophilicity for blood-brain barrier penetration . The sulfanyl-acetamide side chain is unique to the target compound. Sulfur’s polarizability and the acetamide’s hydrogen-bonding capacity could mimic natural ligands in CNS targets, as seen in similar spirocyclic kinase inhibitors .
Pharmacological Implications :
- Compound 14 demonstrated superior receptor selectivity over 13 due to its 3-chlorophenyl group , suggesting that halogen placement significantly impacts activity. The target’s 4-chlorophenyl substitution may similarly optimize target engagement.
- Triazaspiro[4.5]decan-2-one derivatives exhibited kinase inhibition at IC₅₀ values of 10–100 nM , but the target’s unsaturated core and acetamide side chain may shift activity toward GPCRs or ion channels.
Biological Activity
The compound 2-{[3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiror[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structure of the compound features a triazole ring and a sulfanyl group, which are known to contribute to various biological activities. The presence of the 4-chlorophenyl moiety is particularly noteworthy as chlorinated phenyl groups are often associated with enhanced bioactivity.
Anticancer Activity
Research indicates that compounds with triazole rings exhibit significant anticancer properties. In vitro studies have shown that derivatives similar to the compound can inhibit the growth of various cancer cell lines. For instance, compounds containing the 1,2,4-triazole structure have demonstrated cytotoxic effects against colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines, with IC50 values indicating effective inhibition at low concentrations .
| Cell Line | Compound Type | IC50 Value (μM) |
|---|---|---|
| HCT-116 | Triazole Derivative | 6.2 |
| MCF-7 | Triazole Derivative | 27.3 |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been evaluated. Similar triazole derivatives have shown efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways within the pathogens .
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its interaction with metabolic enzymes. Studies suggest that compounds featuring a triazole ring can inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation . Inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, potentially benefiting conditions like Alzheimer's disease.
Case Studies
- Anticancer Research : A study investigating a series of triazole derivatives found that modifications in the side chains significantly altered their cytotoxic profiles against cancer cell lines. The compound showed promising results when tested against HCT-116 and MCF-7 cells.
- Antimicrobial Testing : Another research project evaluated several triazole-based compounds for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. The results indicated that certain structural features enhanced antibacterial activity significantly.
The biological activities observed can be attributed to several mechanisms:
- Cell Cycle Arrest : Triazoles can induce cell cycle arrest in cancer cells, preventing proliferation.
- Apoptosis Induction : Many derivatives promote programmed cell death in malignant cells through intrinsic pathways.
- Enzyme Modulation : The inhibition of critical enzymes such as AChE alters neurotransmitter dynamics and can lead to therapeutic effects in neurodegenerative diseases.
Q & A
Q. What are the key synthetic challenges in optimizing the yield of this compound, and how can reaction conditions be systematically adjusted?
The synthesis involves multi-step reactions, including cyclization, sulfanyl group introduction, and acetamide coupling. Critical parameters include solvent choice (e.g., dichloromethane or dioxane), catalyst selection (e.g., palladium on carbon), and temperature control to prevent side reactions. Reaction progress should be monitored via HPLC or TLC to ensure intermediate purity . Yield optimization often requires iterative adjustments, such as varying molar ratios of reagents or using inert atmospheres to stabilize reactive intermediates .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are essential for confirming molecular weight and functional groups (e.g., sulfanyl, chlorophenyl). X-ray crystallography can resolve the spirocyclic conformation, while infrared (IR) spectroscopy identifies key bonds like C=O (acetamide) and C-S (sulfanyl) . Purity validation via HPLC with UV detection is critical, as impurities in the triazaspiro core can skew biological assay results .
Q. How does the presence of the 4-chlorophenyl group influence the compound’s physicochemical properties?
The electron-withdrawing chlorine atom enhances lipophilicity, potentially improving membrane permeability. Computational modeling (e.g., LogP calculations) and experimental solubility tests in polar/nonpolar solvents can quantify this effect. Comparative studies with fluorophenyl or methylphenyl analogs (see structural analogs in ) reveal that halogen substituents increase binding affinity to hydrophobic enzyme pockets, as shown in molecular docking simulations .
Advanced Research Questions
Q. What methodological approaches are recommended to resolve contradictions in bioactivity data across different assay systems?
Discrepancies may arise from variations in cell line sensitivity, assay pH, or metabolite interference. To address this:
- Perform dose-response curves in parallel across multiple validated models (e.g., cancer cell lines vs. primary cells).
- Use isotopic labeling (e.g., ¹⁴C-acetamide) to track metabolic stability and identify degradation products .
- Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding to proposed receptors .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in modulating enzymatic targets?
- Kinetic Studies : Measure enzyme inhibition constants (Ki) under varying substrate concentrations using fluorogenic assays.
- Structural Biology : Co-crystallize the compound with its target enzyme (e.g., kinases or proteases) to identify binding motifs.
- Proteomics : Conduct thermal shift assays to detect protein stability changes upon ligand binding .
- Gene Knockdown : Use siRNA to silence suspected targets and assess rescue effects on bioactivity .
Q. What strategies are effective in assessing the environmental stability and ecotoxicological impact of this compound?
- Abiotic Degradation : Perform hydrolysis studies at pH 3–9 to simulate environmental conditions, analyzing breakdown products via LC-MS .
- Biotic Degradation : Use soil microcosms or activated sludge systems to assess microbial metabolism.
- Ecotoxicology : Test acute toxicity in model organisms (e.g., Daphnia magna) and bioaccumulation potential in fish liver cell lines .
Q. How can researchers leverage structural analogs to overcome limitations in this compound’s pharmacokinetic profile?
Comparative studies with analogs (e.g., 4-fluorophenyl or 3,5-dimethylphenyl derivatives ) can identify modifications to improve solubility or reduce hepatic clearance. Key steps include:
- SAR Analysis : Systematically vary substituents on the triazaspiro core and acetamide moiety.
- CYP450 Inhibition Assays : Screen for metabolic liabilities using human liver microsomes.
- In Vivo PK Studies : Measure half-life and bioavailability in rodent models after introducing PEGylation or prodrug strategies .
Methodological Notes
- Data Contradictions : Cross-validate findings using orthogonal techniques (e.g., SPR vs. ITC for binding affinity) and replicate experiments under standardized conditions .
- Environmental Impact : Prioritize OECD guidelines for biodegradation testing to ensure regulatory compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
